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NVS-CECR2-1: Optimizing Chromatin Dissociation

Q: What is the recommended concentration range for NVS-CECR2-1 to dissociate CECR2 from

chromatin?

For effective dissociation of CECR2 from chromatin, treatment with NVS-CECR2-1 in the range of 5 μM

to 15 μM is recommended. Higher concentrations within this range generally yield more complete

dissociation [1].

The table below summarizes the key experimental findings on concentration-dependent activity.

Concentration
(μM)

Observed Effect Experimental Context

5 Partial dissociation of endogenous CECR2

from chromatin

Chromatin fractionation in human

cells [1]

10 Near-complete inhibition of chromatin

binding

Chromatin fractionation; also used

in FRAP [1]

15 Strong dissociation of endogenous CECR2

from chromatin

Chromatin fractionation in human

cells [1]
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Concentration
(μM)

Observed Effect Experimental Context

1 Measurable effect on CECR2 dynamics Half-recovery time in FRAP assay

[2]

Experimental Protocols & Validation

To ensure your experimental results are reliable, it is crucial to include the following validation steps.

Q: What is a standard protocol to validate CECR2 chromatin dissociation?

A chromatin fractionation assay is a standard method to biochemically validate the effects of NVS-CECR2-

1. The workflow below outlines the key steps [1].
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Treat cells with
NVS-CECR2-1 (e.g., 5-15 µM)

Harvest and lyse cells in
non-denaturing buffer

Low-speed centrifugation

Collect supernatant:
Chromatin-unbound fraction

Supernatant Collect pellet:
Chromatin-bound fraction

Pellet

Analyze fractions by
Western Blotting

Solubilize pellet
(with nuclease or salt)

Click to download full resolution via product page

Key controls for your experiment:

Positive Control: Use the histone deacetylase inhibitor SAHA (Vorinostat). Pre-treating cells with
2.5 µM SAHA for several hours increases global histone acetylation, which should robustly recruit

CECR2 to chromatin. NVS-CECR2-1 should then reverse this effect [1] [2].
Specificity Control: Use an inhibitor for an unrelated bromodomain, such as PFI-3 (a BRG1/BRM

inhibitor). It should not displace CECR2 from chromatin, demonstrating that the effect of NVS-
CECR2-1 is specific [1].

Q: Are there other assays to confirm target engagement?

Yes, alternative methods provide additional validation of NVS-CECR2-1 activity.
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Fluorescence Recovery After Photobleaching (FRAP): This assay measures protein mobility. In

cells expressing fluorescently tagged CECR2, NVS-CECR2-1 treatment (e.g., 1-5 µM) leads to a
faster fluorescence recovery after bleaching, indicating the protein is moving more freely because it is

no longer bound to chromatin [2].
Cellular Thermal Shift Assay (CETSA): While not explicitly described in the searched literature for

NVS-CECR2-1, CETSA is a widely used method to confirm direct target engagement in cells and
could be adapted to show that NVS-CECR2-1 stabilizes CECR2 in a cellular context.

Troubleshooting Guide

Q: The dissociation of CECR2 is incomplete at 10 µM. What should I check?

Verify Cell Permeability and Activity: Use the FRAP assay as a functional readout. If NVS-CECR2-
1 accelerates the recovery rate of a CECR2-fluorescent protein fusion, it confirms the compound is

cell-active and engaging its target [2].
Check Acetylation Status: If histone acetylation levels are low, CECR2's chromatin occupancy will

be low. Pre-treat cells with SAHA to enhance acetylation and CECR2 chromatin binding, making the
inhibitory effect of NVS-CECR2-1 more pronounced [1].

Confirm Specificity: Run a parallel experiment with PFI-3. If PFI-3 also causes dissociation, it
suggests a non-specific effect in your system. NVS-CECR2-1 should not displace BRG1/BRM, and

vice versa [1].

Q: My cells show significant death at 10 µM NVS-CECR2-1. Is this expected?

Yes, this is a known effect. NVS-CECR2-1 exhibits cytotoxic activity against various human cancer cell

lines, with half-maximal inhibitory concentrations (IC₅₀) in the sub-micromolar to low-micromolar range

[1]. The cytotoxicity is partially dependent on CECR2, but also involves CECR2-independent mechanisms

[1].

Solution: For experiments focused on chromatin dissociation rather than cell death, consider using
the lowest effective concentration (e.g., 5 µM) and/or shortening the treatment duration to

minimize cytotoxic effects.

Q: How selective is NVS-CECR2-1 for the CECR2 bromodomain?

NVS-CECR2-1 was developed as a potent and selective chemical probe for CECR2. It binds the CECR2

bromodomain with high affinity (KD = 80 nM) and has been shown to be selective over 48 other
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bromodomain targets in screening assays [3]. It does not affect the chromatin binding of the unrelated BRG1

bromodomain, even at high concentrations [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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